molecular formula C19H22BrN3O4S B244341 3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide

3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide

Cat. No.: B244341
M. Wt: 468.4 g/mol
InChI Key: RGYGNVMOHPHRPS-UHFFFAOYSA-N
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Description

3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a complex organic compound that features a bromine atom, a methoxy group, and a piperazine ring with a methylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide can undergo various chemical reactions:

    Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group and the piperazine ring can undergo oxidation and reduction reactions, respectively, altering the electronic properties of the compound.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves its interaction with specific molecular targets. The piperazine ring and the benzamide moiety are known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide
  • 3-chloro-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide

Uniqueness

3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C19H22BrN3O4S

Molecular Weight

468.4 g/mol

IUPAC Name

3-bromo-4-methoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C19H22BrN3O4S/c1-27-18-8-7-14(13-15(18)20)19(24)21-16-5-3-4-6-17(16)22-9-11-23(12-10-22)28(2,25)26/h3-8,13H,9-12H2,1-2H3,(H,21,24)

InChI Key

RGYGNVMOHPHRPS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)Br

Origin of Product

United States

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